molecular formula C11H19N5O B11052377 2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine

2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine

Cat. No. B11052377
M. Wt: 237.30 g/mol
InChI Key: ZOKFXWQUBOLNKF-UHFFFAOYSA-N
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Description

2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine: is a chemical compound that combines a tetrazole moiety with a morpholine ring. Let’s break down its features:

    Tetrazole: Tetrazole is a bioisostere of the carboxylic acid group.

    Morpholine: Morpholine is a heterocyclic organic compound with a six-membered ring containing both nitrogen and oxygen atoms. It finds applications in various fields due to its unique structure.

Preparation Methods

Synthetic Routes:: The synthesis of 2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine involves combining a tetrazole derivative with a morpholine precursor. Specific synthetic routes may vary, but a typical approach includes:

    Tetrazole Formation: Start by synthesizing the tetrazole ring, often through cyclization of an appropriate amine with sodium azide.

    Morpholine Coupling: React the tetrazole compound with morpholine under suitable conditions (e.g., solvent, temperature, catalysts) to form the desired product.

Industrial Production:: While industrial-scale production methods may differ, the compound can be synthesized efficiently using established protocols.

Chemical Reactions Analysis

Reactions::

    Substitution: The tetrazole group can undergo nucleophilic substitution reactions.

    Oxidation/Reduction: Depending on functional groups, it may participate in redox reactions.

    Acid-Base Reactions: Morpholine’s basicity influences its reactivity.

Common Reagents::

    Sodium Azide: For tetrazole synthesis.

    Morpholine: As a reactant.

    Various Catalysts: To enhance reaction efficiency.

Major Products:: The primary product is 2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine itself.

Scientific Research Applications

Chemistry::

    Drug Design: Tetrazole-containing compounds are explored for their pharmacological properties.

    Coordination Chemistry: Investigating metal complexes with tetrazole ligands.

Biology and Medicine::

    Antibacterial Activity: Tetrazoles exhibit antibacterial effects.

    Anticancer Potential: Research explores its role in cancer therapy.

    Antiviral Properties: Tetrazoles may combat viral infections.

Industry::

    Pharmaceuticals: Potential drug candidates.

    Materials Science: Tetrazole-based materials.

Mechanism of Action

The compound likely interacts with cellular targets via non-covalent interactions. Specific molecular pathways and targets remain an active area of research.

Comparison with Similar Compounds

While 2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine is unique, let’s consider related compounds:

properties

Molecular Formula

C11H19N5O

Molecular Weight

237.30 g/mol

IUPAC Name

2-[(2-cyclopentyltetrazol-5-yl)methyl]morpholine

InChI

InChI=1S/C11H19N5O/c1-2-4-9(3-1)16-14-11(13-15-16)7-10-8-12-5-6-17-10/h9-10,12H,1-8H2

InChI Key

ZOKFXWQUBOLNKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2N=C(N=N2)CC3CNCCO3

Origin of Product

United States

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